Polidocanol

Catalog No.
S1490577
CAS No.
9043-30-5
M.F
C30H62O10
M. Wt
582.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polidocanol

CAS Number

9043-30-5

Product Name

Polidocanol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C30H62O10

Molecular Weight

582.8 g/mol

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubility

miscible

Synonyms

α-Isotridecyl-ω-hydroxypoly(oxy-1,2-ethanediyl); Arlypon IT 10; Berol 048; Dehscoxid 732; Ethox 2400; Ethox TDA 9; Ethoxylated isotridecanol; Ethoxylated Isotridecyl Alcohol; Eusapon S; Exxal F 5716; Genapol V 4739; Genapol X; Gezetol 138; Imbentin T

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Polidocanol is an ethoxylated alcohol, formed by the chemical reaction between dodecanol (a fatty alcohol) and ethylene oxide []. It exists as a clear, colorless liquid at room temperature []. Polidocanol holds significance in scientific research due to its unique properties as a local anesthetic and sclerosing agent [].


Molecular Structure Analysis

The molecular structure of polidocanol consists of a dodecyl chain (12 carbon atoms) attached to a hydrophilic polyethylene glycol (PEG) group with an average of nine ethylene oxide units []. This structure presents a key feature: amphiphilicity. The dodecyl chain is hydrophobic (water-fearing) while the PEG group is hydrophilic (water-loving) []. This amphiphilic nature allows polidocanol to interact with both water and lipids, making it functional in various biological environments.


Chemical Reactions Analysis

Synthesis

The specific synthesis of polidocanol is a proprietary process, but generally involves the ethoxylation of dodecanol using ethylene oxide under controlled conditions [].

Chemical Reactions as a Sclerosing Agent

When injected into varicose veins, polidocanol damages the inner lining (endothelium) of the vein, triggering an inflammatory response. This response leads to fibrosis (scarring) and ultimately closure of the vein. The exact chemical reactions involved in this process are not fully understood, but likely involve interactions between polidocanol and cellular components of the endothelium.

Other Reactions


Physical And Chemical Properties Analysis

  • Melting Point: 20-25 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water and alcohol []
  • Stability: Relatively stable under physiological conditions (body temperature and pH)

Local Anesthetic

Polidocanol's local anesthetic effect is believed to be due to its interaction with nerve cell membranes. It likely disrupts the propagation of nerve impulses, leading to temporary loss of sensation []. The exact mechanism requires further elucidation.

Sclerosing Agent

As mentioned earlier, the mechanism of action for polidocanol as a sclerosing agent involves damaging the vein endothelium, triggering inflammation and fibrosis, ultimately leading to vein closure. The specific interactions between polidocanol and endothelial cells are not fully defined but likely involve disruption of cell membranes and activation of signaling pathways.

Polidocanol is generally well-tolerated, but like any medication, it can cause side effects. Common side effects of polidocanol injection include pain, burning sensation, bruising, and temporary skin discoloration at the injection site []. Serious side effects are rare but can include allergic reactions, nerve damage, and skin ulcers [].

Polidocanol is not flammable and is considered relatively non-toxic []. However, it should be handled with care, and proper disposal procedures should be followed according to institutional guidelines.

Mechanism of action

The exact mechanism of action of polidocanol is not fully understood, but it is believed to involve several processes:

  • Endothelial cell damage: Polidocanol is thought to damage the inner lining (endothelium) of the blood vessels, leading to inflammation and the formation of a blood clot.
  • Fibrosis: The inflammation triggered by polidocanol stimulates the growth of scar tissue (fibrosis), which helps to close the abnormal vessels.
  • Immunological response: Polidocanol may also trigger an immune response that contributes to the closure of the abnormal vessels.

Source

A review of the use of polidocanol in the treatment of varicose veins:

Applications in scientific research

Polidocanol is being investigated for use in the treatment of a variety of conditions, including:

  • Varicose veins: This is the most common use of polidocanol, and it is a well-established treatment option.
  • Spider veins: These are small, red or blue veins that are close to the surface of the skin. Polidocanol can be used to treat spider veins for both cosmetic and medical reasons.
  • Hemorrhoids: Hemorrhoids are swollen veins in the rectum or anus. Polidocanol can be used to treat hemorrhoids, although other treatment options are also available.
  • Vascular malformations: These are abnormal collections of blood vessels that can be present at birth or develop later in life. Polidocanol is being investigated as a treatment option for some types of vascular malformations.

Source

An Evidence-Based Review of Off-Label Uses of Polidocanol:

XLogP3

3.9

Boiling Point

615.857 °C at 760 mmHg

LogP

3.94

Melting Point

33-36 °C

GHS Hazard Statements

Aggregated GHS information provided by 1646 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 133 of 1646 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1513 of 1646 companies with hazard statement code(s):;
H302 (82.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins and uncomplicated reticular veins in the lower extremity.
FDA Label

Pharmacology

Polidocanol has a concentration and volume dependent damaging effect on the blood vessel endothelium.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB02 - Polidocanol

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9002-92-0
9043-30-5
3055-99-0

Wikipedia

Polidocanol

Biological Half Life

The half-life is approximately 1.5 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepared by reaction of ethylene oxide and dodecyl alcohol.

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
IN GENERAL, COMPD OF THIS TYPE ARE CALLED ALKYL ETHOXYLATES; THEY ARE HIGHLY SURFACE-ACTIVE AND ARE PRESENT IN SOME DETERGENT PRODUCTS.
INSECTICIDAL EFFECT OF POLYOXYETHYLENE LAURYL ETHER (PEL) ON THE HOUSEFLY WAS STUDIED TO CLARIFY ITS USEFULNESS FOR FLY CONTROL AT A WASTE DISPOSAL SITE. LD50 VALUES WERE APPROX 270 AND 260 MUG/FEMALE FOR ORGANOPHOSPHORUS INSECTICIDE-RESISTANT HOKKO COLONY AND FOR THE SUSCEPTIBLE TAKATSUKI STRAIN, RESPECTIVELY. IN THE INDOOR SPRAY, 89.2% WERE KILLED WITH 15-SECOND SPRAY OF 0.3% SOLN, AND ALL WITH 10-SECOND SPRAY OF 0.6% SOLN. IN THE FIELD TEST, THE REDUCTION RATE WAS VERY LOW WHEN THE 0.5% SOLN (1 L/SQ M) WAS SPRAYED AT LOW SPEED OF 0.1 L/SECOND. BUT THE REDUCTION RATES OF 50-91% WERE OBTAINED WHEN SPRAYED AT HIGH SPEED OF 10 L/SECOND.

Analytic Laboratory Methods

ALPHA-DODECYL-OMEGA-HYDROXYPOLY(OXY-1,2-ETHANEDIYL) DETERMINED QUANTITATIVELY IN WASTEWATERS FROM MFR OF NONIONIC SURFACTANTS BY OPTICAL REFLECTANCE DENSITY OF CHROMATOGRAPHIC SPOTS @ 480-520 NM, AND BY COLORIMETRY OF COLORED COMPLEXES EXTRACTED WITH CHLOROFORM.
SUBSTITUTED PHENOXYETHANOLS WERE TESTED IN TLC SYSTEMS TO RELATE CHROMATOGRAPHIC BEHAVIOR TO STRUCTURE. A REVERSED-PHASE TLC PROCEDURE WAS DEVELOPED TO RESOLVE POLYETHYLENEGLYCOL FROM VARIOUS NONIONIC SURFACTANTS.

Interactions

When the smooth musculature of isolated spirally opened up portal veins of rats was subjected to polidocanol, the injury produced was to some extent reversible. O-(beta-hydroxyethyl)rutoside prevented the injurious effect if applied before polidocanol. It also displayed a curative effect against the polidocanol-induced injury.

Dates

Modify: 2023-08-15
Peterson JD, Goldman MP, Weiss RA, Duffy DM, Fabi SG, Weiss MA, Guiha I: Treatment of reticular and telangiectatic leg veins: double-blind, prospective comparative trial of polidocanol and hypertonic saline. Dermatol Surg. 2012 Aug;38(8):1322-30. doi: 10.1111/j.1524-4725.2012.02422.x. Epub 2012 May 23. [PMID:22620717]
Weiss RA, Voigts R, Howell DJ: Absence of concentration congruity in six compounded polidocanol samples obtained for leg sclerotherapy. Dermatol Surg. 2011 Jun;37(6):812-5. doi: 10.1111/j.1524-4725.2011.01906..x. [PMID:21605244]
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